molecular formula C17H26ClNO3 B5356283 ethyl 1-(3-phenoxypropyl)-4-piperidinecarboxylate hydrochloride

ethyl 1-(3-phenoxypropyl)-4-piperidinecarboxylate hydrochloride

Cat. No.: B5356283
M. Wt: 327.8 g/mol
InChI Key: MJOYPSPLWGAONG-UHFFFAOYSA-N
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Description

Ethyl 1-(3-phenoxypropyl)-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is commonly referred to as phenoxypropylpiperidine or PPOP, and it has been shown to have a range of effects on the body. In

Mechanism of Action

The exact mechanism of action of PPOP is not yet fully understood. However, it is believed that PPOP acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. PPOP has also been shown to have an affinity for sigma receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
PPOP has been shown to have a range of biochemical and physiological effects on the body. For example, PPOP has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for PPOP's potential analgesic and antidepressant effects. PPOP has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) system.

Advantages and Limitations for Lab Experiments

One advantage of using PPOP in lab experiments is that it has been shown to have a range of potential pharmacological properties, making it a promising candidate for further research. However, one limitation of using PPOP in lab experiments is that its exact mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on PPOP. One area of research could focus on further elucidating the mechanism of action of PPOP. This could involve studying the effects of PPOP on different neurotransmitter systems and receptors. Another area of research could focus on developing more potent and selective analogs of PPOP that could be used as potential therapeutics. Finally, research could also focus on studying the potential side effects and safety profile of PPOP, which would be important for its eventual clinical use.

Synthesis Methods

The synthesis method for PPOP involves several steps. The first step is the reaction of 3-phenoxypropyl chloride with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(3-phenoxypropyl)piperidine. The next step involves the esterification of this compound with ethyl chloroformate in the presence of a catalyst such as triethylamine. This reaction results in the formation of ethyl 1-(3-phenoxypropyl)-4-piperidinecarboxylate. Finally, the hydrochloride salt of this compound is obtained by reacting it with hydrochloric acid.

Scientific Research Applications

PPOP has been shown to have a range of potential pharmacological properties, making it a promising candidate for further research. Some of the scientific research applications of PPOP include its potential use as an analgesic, anxiolytic, and antidepressant. PPOP has also been shown to have potential anticonvulsant and antipsychotic properties.

Properties

IUPAC Name

ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-2-20-17(19)15-9-12-18(13-10-15)11-6-14-21-16-7-4-3-5-8-16;/h3-5,7-8,15H,2,6,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYPSPLWGAONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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